5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-
Description
The compound 5,8-quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- is a synthetic derivative of the 5,8-quinolinedione scaffold, a bicyclic quinone structure with a pyridine ring fused to a 1,4-quinone moiety. Key structural features include:
- C-2 position: A methyl group (-CH₃).
- C-6 position: A 1-piperidinylmethyl substituent (-CH₂-piperidine), introducing a tertiary amine moiety.
- C-7 position: An amino group (-NH₂).
This compound belongs to a class of bioactive quinoline derivatives studied for their anticancer, antimicrobial, and antimalarial properties . The 5,8-quinolinedione core is redox-active, enabling interactions with cellular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) and reverse transcriptases . Substitutions at C-6 and C-7 are critical for modulating activity and reducing toxicity .
Properties
CAS No. |
61324-58-1 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-11-14(18-10)16(21)13(17)12(15(11)20)9-19-7-3-2-4-8-19/h5-6H,2-4,7-9,17H2,1H3 |
InChI Key |
BGBAXFFFVFRJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the piperidin-1-ylmethyl group and the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can modify the quinoline core or the functional groups, potentially leading to new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with amino and piperidinylmethyl substituents, enhancing its reactivity and potential utility. Synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
- Introduction of Functional Groups : The piperidinylmethyl group is introduced via nucleophilic substitution reactions with halogenated quinoline intermediates.
Biological Activities
Research has indicated that 5,8-quinolinedione derivatives exhibit a wide spectrum of biological activities:
- Anticancer Properties : Several studies have demonstrated that compounds related to 5,8-quinolinedione show significant anticancer activity. For instance, hybrids of 5,8-quinolinedione have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing higher activity correlated with the expression levels of the NQO1 enzyme in these cells .
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties. Its ability to interact with DNA suggests it may inhibit bacterial growth by interfering with nucleic acid synthesis.
Medicinal Chemistry
5,8-Quinolinedione derivatives are being explored for their pharmacological properties:
- Antitumor Agents : Their ability to induce apoptosis in cancer cells makes them candidates for further development as anticancer drugs.
- Antimicrobial Agents : The structural features allow for interactions with bacterial enzymes or DNA, potentially leading to new treatments for infections.
Coordination Chemistry
The compound serves as a building block for synthesizing more complex ligands used in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and material science.
Material Science
Due to its unique electronic properties, 5,8-quinolinedione derivatives are being investigated for applications in developing new materials such as dyes and sensors.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 5,8-quinolinedione derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against A549 cell line with IC50 values lower than standard chemotherapeutics. |
| Study B | Showed that modifications at the C2 position enhance solubility and bioavailability while maintaining high enzymatic conversion rates with NQO1. |
| Study C | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results comparable to existing antibiotics. |
Mechanism of Action
The mechanism of action of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Differentiation
- FT-IR Spectroscopy: C-7-substituted derivatives (e.g., 7-amino) display two distinct carbonyl peaks (Δν ~50 cm⁻¹) in the 1700–1650 cm⁻¹ range. C-6-substituted derivatives exhibit a single carbonyl peak due to symmetrical hydrogen bonding . Example: The target compound’s C-7 amino group would produce two carbonyl IR bands, confirming substitution at C-7 .
- NMR Limitations: The absence of protons on the quinone ring complicates C-6/C-7 assignment via NMR. HSQC/HMBC correlations are ineffective, necessitating IR or X-ray diffraction .
Toxicity and Selectivity
- Toxicity: 5,8-quinolinedione derivatives often face toxicity challenges due to ROS generation. Piperidinylmethyl groups (as in the target compound) may reduce toxicity compared to alkyl halides (e.g., -CH₂Br) .
- Selectivity : C-6-substituted acetylenic amines (e.g., propargylamine) show higher cancer cell selectivity than aliphatic amines .
Biological Activity
5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- is a compound of interest due to its diverse biological activities, particularly its potential as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline backbone with various functional groups that contribute to its biological properties. The presence of the piperidine moiety is particularly noteworthy for enhancing its pharmacological profile.
Inhibition of Transglutaminase 2
One of the primary mechanisms attributed to this compound is the inhibition of transglutaminase 2 (TGase 2) . TGase 2 plays a crucial role in various cellular processes, including apoptosis and cell adhesion. Inhibition of this enzyme has been linked to therapeutic effects in conditions such as Huntington's disease and certain cancers . The compound has been shown to effectively reduce TGase 2 activity, thereby influencing cellular signaling pathways related to disease progression.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 5,8-Quinolinedione derivatives exhibit significant anti-cancer activity. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,8-Quinolinedione Derivative | HeLa | 15.4 | ROS generation |
| 5,8-Quinolinedione Derivative | A549 | 12.3 | Mitochondrial dysfunction |
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antitumor activity of various quinolinedione derivatives. The findings indicated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential for development as chemotherapeutic agents .
Binding Affinity Studies
Molecular docking studies have highlighted the binding affinity of 5,8-Quinolinedione derivatives to various protein targets associated with cancer progression. These studies suggest that the compound can interact with key proteins involved in cell proliferation and survival pathways, enhancing its potential as a targeted therapy .
Future Directions
The ongoing research into the biological activity of 5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)- indicates promising therapeutic applications. Future studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Elucidating the precise molecular pathways affected by this compound.
- Formulation development : Exploring suitable delivery methods for enhanced bioavailability.
Q & A
Q. What is the significance of the 5,8-quinolinedione scaffold in bioactive compounds?
The 5,8-quinolinedione moiety is critical for bioactivity due to its ability to inhibit DNA/RNA synthesis and interact with enzymes like topoisomerase II and NAD(P)H:quinone oxidoreductase 1 (NQO1). This scaffold generates semiquinone or hydroquinone intermediates via redox cycling, leading to cytotoxic effects through free radical formation. Substituents at positions 6 and 7 modulate activity, with 6-substituted derivatives often showing higher potency .
Q. How do substituent positions (C-6 vs. C-7) influence the bioactivity of 5,8-quinolinedione derivatives?
Activity depends on substituent type and position. For example, 6-substituted derivatives generally exhibit stronger anticancer and antimicrobial activities, but 7-substituted analogs may show unique interactions with targets like NQO1 or DNA. Steric and electronic factors (e.g., electron-withdrawing groups at C-6) enhance DNA degradation capacity .
Q. What synthetic methods are commonly used to prepare 5,8-quinolinedione derivatives?
Key approaches include:
- Alkyne/amine functionalization : Propargylamine or allylamine groups are introduced via nucleophilic substitution or condensation reactions .
- Redox-active modifications : Substituents are added to the quinoline core using NAD(P)H-dependent reduction pathways to stabilize reactive intermediates .
- Crystallographic validation : X-ray diffraction and IR spectroscopy are used to confirm substituent positioning and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) in 5,8-quinolinedione derivatives?
- Systematic substitution : Synthesize analogs with controlled variations at C-6 and C-7 (e.g., halogen, alkyl, or piperidinyl groups) to isolate electronic/steric effects .
- Dual-activity assays : Pair cytotoxicity screens (e.g., against cancer cell lines) with enzymatic studies (e.g., NQO1 inhibition) to identify multifunctional derivatives .
- Data normalization : Use QSAR models incorporating parameters like Log P, molar refractivity (SMR), and electronic descriptors to correlate substituent properties with activity .
Q. What strategies resolve contradictions in SAR data for 5,8-quinolinedione derivatives?
Contradictions often arise from divergent biological targets or assay conditions. To address this:
- Target-specific profiling : Compare activity across multiple targets (e.g., bacterial vs. mammalian cells) to identify selective mechanisms .
- Computational validation : Perform molecular docking to predict binding affinities for targets like NQO1 or DNA topoisomerases, reconciling discrepancies between in vitro and in silico data .
- Meta-analysis : Review historical data (e.g., streptonigrin derivatives) to contextualize unexpected results, such as toxicity vs. efficacy trade-offs .
Q. How can computational methods enhance mechanistic understanding of 5,8-quinolinedione derivatives?
- Molecular docking : Predict interactions with NQO1 or DNA using tools like AutoDock, focusing on substituent-induced conformational changes .
- DFT calculations : Analyze IR carbonyl band shifts (Δν) to infer electronic effects of substituents, aiding in rational design .
- QSAR modeling : Integrate steric, lipophilic, and electronic parameters to prioritize derivatives for synthesis .
Q. What methodologies mitigate toxicity in 5,8-quinolinedione-based therapeutics?
- Prodrug strategies : Design derivatives activated only in specific tissues (e.g., tumor microenvironments) to reduce off-target effects .
- Targeted delivery : Use nanoparticle carriers to enhance selectivity for cancer cells over healthy tissues .
- Toxicity screens : Employ high-throughput assays (e.g., mitochondrial membrane potential assays) early in development to flag toxic candidates .
Data Characterization & Validation
Q. What analytical techniques are critical for characterizing 5,8-quinolinedione derivatives?
- Spectroscopy : ¹H/¹³C NMR and IR confirm substituent identity and hydrogen-bonding networks. For example, IR carbonyl bands (Δν) distinguish 6- vs. 7-substituted derivatives .
- Mass spectrometry : HRMS validates molecular weight and purity, especially for redox-sensitive intermediates .
- X-ray crystallography : Resolves ambiguities in substituent positioning and crystal packing effects .
Q. How do researchers validate bioactivity mechanisms in complex biological systems?
- Enzyme inhibition assays : Measure NQO1 activity using NADPH depletion rates or cytochrome c reduction .
- DNA interaction studies : Use gel electrophoresis or fluorescence intercalation assays (e.g., ethidium bromide displacement) to assess DNA binding .
- Redox profiling : Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
